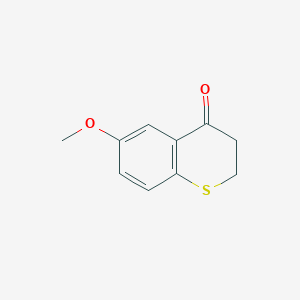

6-Methoxythiochroman-4-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-methoxy-2,3-dihydrothiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTKXOURMMKHFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401243629 | |

| Record name | 2,3-Dihydro-6-methoxy-4H-1-benzothiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401243629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13735-11-0 | |

| Record name | 2,3-Dihydro-6-methoxy-4H-1-benzothiopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13735-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-6-methoxy-4H-1-benzothiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401243629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 6-Methoxythiochroman-4-one: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-methoxythiochroman-4-one, a heterocyclic compound of interest in medicinal chemistry. Drawing upon established synthetic methodologies and spectroscopic data from closely related analogues, this document serves as a valuable resource for researchers exploring the potential of this and similar molecular scaffolds.

Molecular Structure and Chemical Properties

6-Methoxythiochroman-4-one, also known as 6-methoxy-2,3-dihydro-4H-thiochromen-4-one, is a bicyclic organic compound. Its structure features a thiochroman core, which is a fusion of a benzene ring and a thiopyran ring, with a ketone group at position 4 and a methoxy group at position 6.

Chemical Structure:

Caption: Chemical structure of 6-Methoxythiochroman-4-one.

Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₀H₁₀O₂S | |

| Molecular Weight | 194.25 g/mol | |

| Appearance | Likely a pale yellow or off-white solid | Based on related thiochromanones. |

| Melting Point | Estimated 70-90 °C | Analogy to 6-Methoxy-1-tetralone (77-79 °C)[1]. |

| Boiling Point | > 300 °C | High due to aromaticity and polar groups. |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. | Typical for this class of compounds. |

Synthesis of 6-Methoxythiochroman-4-one

The most established and logical synthetic route to 6-methoxythiochroman-4-one involves a two-step process:

-

Michael Addition: The reaction of 4-methoxythiophenol with acrylic acid to form the intermediate, 3-(4-methoxyphenylthio)propanoic acid.

-

Intramolecular Friedel-Crafts Acylation (Cyclization): The cyclization of the propanoic acid intermediate in the presence of a strong acid to yield the final thiochromanone.[2]

Caption: Synthetic workflow for 6-Methoxythiochroman-4-one.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(4-methoxyphenylthio)propanoic acid

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxythiophenol (14.0 g, 0.1 mol) in a solution of sodium hydroxide (4.0 g, 0.1 mol) in water (50 mL).

-

Addition of Acrylic Acid: To the stirred solution, add acrylic acid (7.2 g, 0.1 mol) dropwise over 30 minutes. The reaction is exothermic, and the temperature should be maintained below 50 °C.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 4 hours.

-

Work-up: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate will form.

-

Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be recrystallized from an ethanol/water mixture to yield pure 3-(4-methoxyphenylthio)propanoic acid.

Step 2: Synthesis of 6-Methoxythiochroman-4-one

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid (PPA) (100 g). Heat the PPA to 80-90 °C with stirring.

-

Addition of Intermediate: Slowly add 3-(4-methoxyphenylthio)propanoic acid (10.6 g, 0.05 mol) to the hot PPA.

-

Reaction: Stir the reaction mixture at 90-100 °C for 2 hours. The color of the mixture will darken.

-

Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice (200 g). A solid will precipitate.

-

Isolation and Purification: Filter the precipitate, wash with a 5% sodium bicarbonate solution, and then with water until the washings are neutral. Dry the crude product under vacuum. Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

Spectroscopic Characterization

While experimental spectra for 6-methoxythiochroman-4-one are not widely published, a detailed prediction of its spectroscopic data can be made based on the analysis of closely related compounds, such as 6-methoxy-2-phenyl-4H-thiochromen-4-one.[3]

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the thiopyranone ring, and the methoxy group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 | d | 1H | H-5 |

| ~ 7.1 | dd | 1H | H-7 |

| ~ 7.0 | d | 1H | H-8 |

| ~ 3.8 | s | 3H | -OCH₃ |

| ~ 3.3 | t | 2H | H-2 |

| ~ 2.9 | t | 2H | H-3 |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195 | C=O (C-4) |

| ~ 160 | C-6 |

| ~ 135 | C-4a |

| ~ 128 | C-8a |

| ~ 125 | C-5 |

| ~ 118 | C-7 |

| ~ 108 | C-8 |

| ~ 55 | -OCH₃ |

| ~ 38 | C-3 |

| ~ 28 | C-2 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2950 | Medium | Aliphatic C-H stretch |

| ~ 1680 | Strong | C=O stretch (ketone) |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~ 1250 | Strong | Aryl-O stretch (methoxy) |

| ~ 1150 | Medium | C-O stretch (methoxy) |

| ~ 680 | Medium | C-S stretch |

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 194

-

Key Fragments: Loss of CO (m/z = 166), loss of CH₃ (m/z = 179), and fragments corresponding to the aromatic portion of the molecule.

Potential Applications in Drug Discovery

Thiochroman-4-one and its derivatives have emerged as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[2] While specific studies on 6-methoxythiochroman-4-one are limited, the broader class of compounds has shown promise in several therapeutic areas.

Antiprotozoal Activity

Derivatives of thiochroman-4-one have been investigated for their activity against various protozoan parasites. For instance, certain thiochroman-4-one derivatives have demonstrated significant in vitro activity against Leishmania species, the causative agents of leishmaniasis.[4] The proposed mechanism of action involves the inhibition of parasitic enzymes that are crucial for their survival.

Anticancer and Other Activities

The thiochroman-4-one core is also found in molecules with potential anticancer, antibacterial, and anti-inflammatory properties. The structural similarity to flavones, a well-known class of biologically active natural products, suggests that thiochromanones could interact with a variety of biological targets.[3]

Caption: Potential biological activities of the 6-Methoxythiochroman-4-one scaffold.

Safety and Handling

No specific safety data sheet (SDS) is available for 6-methoxythiochroman-4-one. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. Based on the safety profiles of related compounds such as 4-methoxythiophenol and 4'-methoxyacetophenone, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

6-Methoxythiochroman-4-one represents a valuable scaffold for the development of new therapeutic agents. This guide provides a comprehensive overview of its synthesis, predicted chemical and spectroscopic properties, and potential applications. While further experimental validation is required, the information presented here serves as a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related thiochroman-4-one derivatives.

References

-

Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-chromen-3-yl 6-O-(6-deoxy-alpha-D-mannopyranosyl)-beta-D-glucopyranoside. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 6-Methoxy-3-methyl-2,3-dihydrochromen-4-one. Retrieved January 25, 2026, from [Link]

-

Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. (2021). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

2-(4-Chlorophenyl)-6-methoxychroman-4-one. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxy-4H-1-benzopyran-4-one. Retrieved January 25, 2026, from [Link]

-

Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. (2017). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Synthesis of 3-(m-methoxyphenyl)propionic acid. (n.d.). PrepChem.com. Retrieved January 25, 2026, from [Link]

- Synthesis method for 3-methoxypropiophenone. (n.d.). Google Patents.

-

Novel synthesis of 3,4,4-trisubstituted thiadiazolines from 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide. Competition with the intra-molecular aryl-aryl cyclization of 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

-

6-methoxy-2-methyl-2,3-dihydro-4H-chromen-4-one. (n.d.). ChemSynthesis. Retrieved January 25, 2026, from [Link]

-

Recent advances in the synthesis of 4H-chromen-4-ones (2012–2021). (n.d.). SciSpace. Retrieved January 25, 2026, from [Link]

-

Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. (2017). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

CAS No : 6363-53-7| Chemical Name : D-(+)-Maltose Monohydrate. (n.d.). Pharmaffiliates. Retrieved January 25, 2026, from [Link]

-

Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

A Synthesis of /3-(3,4,5-Trimethoxyphenyl)-pro- pionic Acid1. (n.d.). ElectronicsAndBooks.com. Retrieved January 25, 2026, from [Link]

-

Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. (2023). PubMed. Retrieved January 25, 2026, from [Link]

-

Synthesis and Biological Evaluation of 2-Thioxopyrimidin-4(1H)-one Derivatives as Potential Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

-

CAS No : 6363-53-7| Chemical Name : D-(+)-Maltose Monohydrate. (n.d.). Pharmaffiliates. Retrieved January 25, 2026, from [Link]

Sources

- 1. Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 6-Methoxythiochroman-4-one: A Technical Guide to Target Identification and Validation

Introduction: The Untapped Promise of a Privileged Scaffold

The thiochroman-4-one core is a "privileged scaffold" in medicinal chemistry, a structural motif that has repeatedly been found to yield compounds with a wide array of biological activities.[1][2] Derivatives of this sulfur-containing heterocycle have demonstrated significant potential as anticancer, antimicrobial, and antiparasitic agents.[1][2][3][4] While extensive research has explored various substitutions on the thiochroman-4-one ring, the specific derivative, 6-Methoxythiochroman-4-one, remains a largely uncharted territory. Its therapeutic potential is yet to be systematically investigated, presenting a unique opportunity for drug discovery and development.

This technical guide provides a comprehensive roadmap for researchers and drug development professionals to explore the therapeutic landscape of 6-Methoxythiochroman-4-one. In the absence of direct biological data for this specific molecule, we will leverage the known activities of its close analogs to infer putative therapeutic applications and target classes. More importantly, this document outlines a rigorous, multi-pronged strategy for the de novo identification and validation of its molecular targets, transforming it from a chemical entity into a potential therapeutic lead.

Part 1: Synthesis of 6-Methoxythiochroman-4-one - The Essential Starting Point

A reliable and scalable synthesis of 6-Methoxythiochroman-4-one is the foundational step for any biological investigation. The most common and effective method for synthesizing thiochroman-4-ones is through the intramolecular Friedel-Crafts acylation of a corresponding 3-(arylthio)propanoic acid.[2] This approach offers good yields and is amenable to various substitutions on the aromatic ring.

Experimental Protocol: Synthesis of 6-Methoxythiochroman-4-one

Step 1: Synthesis of 3-(4-Methoxyphenylthio)propanoic Acid

-

To a solution of 4-methoxythiophenol (1 equivalent) in a suitable solvent such as ethanol or a biphasic system with aqueous sodium hydroxide, add 3-chloropropanoic acid (1.1 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., 2M HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 3-(4-methoxyphenylthio)propanoic acid.

-

Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Intramolecular Friedel-Crafts Acylation to Yield 6-Methoxythiochroman-4-one

-

To a cooled (0 °C) flask containing a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), slowly add 3-(4-methoxyphenylthio)propanoic acid (1 equivalent).[2][5]

-

Allow the reaction mixture to stir at room temperature, then gently heat to 60-80 °C to promote cyclization. Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain pure 6-Methoxythiochroman-4-one.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point analysis.

Part 2: Inferred Therapeutic Potential and Putative Target Classes

Based on the extensive literature on thiochroman-4-one derivatives, we can hypothesize the potential therapeutic applications and molecular target classes for 6-Methoxythiochroman-4-one. The methoxy group at the 6-position is an electron-donating group, which can influence the electronic properties and biological activity of the molecule.

Table 1: Inferred Therapeutic Potential of 6-Methoxythiochroman-4-one Based on Analog Activity

| Therapeutic Area | Observed Activity of Analogs | Putative Target Classes for 6-Methoxythiochroman-4-one |

| Oncology | Thiochromanone derivatives exhibit cytotoxicity against various cancer cell lines and can induce apoptosis.[1] Some analogs have been shown to inhibit kinases. | Protein kinases (e.g., tyrosine kinases, Pim kinases), enzymes involved in apoptosis regulation.[2] |

| Infectious Diseases (Bacterial) | Thiochroman-4-one derivatives display inhibitory activity against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis and Pseudomonas fluorescens.[3] | Bacterial enzymes involved in essential metabolic pathways, cell wall synthesis, or DNA replication. |

| Infectious Diseases (Fungal) | Some derivatives show potent antifungal activity, with mechanisms potentially involving the disruption of membrane integrity or nucleic acid synthesis.[3] | Fungal-specific enzymes, components of the fungal cell wall or membrane. |

| Antiparasitic (e.g., Leishmaniasis) | Thiochroman-4-one derivatives with a vinyl sulfone moiety have shown high antileishmanial activity, likely through the inhibition of cysteine proteases.[2][4] | Parasitic cysteine proteases, enzymes in the trypanothione reductase system.[4] |

Part 3: A Multi-pronged Strategy for Target Identification and Validation

With a synthesized and purified compound in hand, the next critical phase is to identify its direct molecular targets. A robust and unbiased approach integrates computational, biochemical, and cell-based methodologies.

Workflow for Target Identification of 6-Methoxythiochroman-4-one

Caption: A multi-phase workflow for the identification and validation of therapeutic targets.

Detailed Experimental Protocols

-

Objective: To generate a preliminary list of potential protein targets based on structural and chemical similarity to known ligands.

-

Methodology: Molecular Docking

-

Construct a 3D model of 6-Methoxythiochroman-4-one and perform energy minimization.

-

Compile a library of 3D structures of potential protein targets (e.g., kinases, proteases) from the Protein Data Bank (PDB).

-

Utilize docking software (e.g., AutoDock, Glide) to predict the binding pose and affinity of the compound within the active or allosteric sites of each target protein.

-

Rank the potential targets based on docking scores and analyze the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

-

Objective: To physically isolate proteins that directly bind to 6-Methoxythiochroman-4-one from a complex biological sample.

-

Methodology: Affinity Chromatography

-

Probe Synthesis: Synthesize a derivative of 6-Methoxythiochroman-4-one with a linker arm suitable for immobilization (e.g., a carboxyl or amino group).

-

Immobilization: Covalently attach the synthesized probe to a solid support (e.g., sepharose beads).

-

Lysate Incubation: Incubate the affinity matrix with a cell lysate or tissue homogenate.

-

Washing: Wash the matrix extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

-

-

Objective: To identify genes and pathways that are essential for the biological activity of the compound.

-

Methodology: CRISPR-Cas9 Screening

-

Library Transduction: Introduce a genome-wide CRISPR knockout (GeCKO) library into a relevant cell line (e.g., a cancer cell line sensitive to the compound).

-

Compound Treatment: Treat the cell population with a sub-lethal dose of 6-Methoxythiochroman-4-one.

-

Selection: Isolate the genomic DNA from both the treated and control cell populations.

-

Sequencing and Analysis: Use next-generation sequencing to determine the abundance of guide RNAs (gRNAs) in each population. Genes whose knockout confers resistance or sensitivity to the compound will be enriched or depleted, respectively, pointing to their role in the compound's mechanism of action.

-

-

Objective: To confirm the direct binding of 6-Methoxythiochroman-4-one to a putative target protein and quantify the binding affinity.

-

Methodology: Surface Plasmon Resonance (SPR)

-

Protein Immobilization: Immobilize the purified recombinant target protein onto an SPR sensor chip.

-

Compound Injection: Flow a series of concentrations of 6-Methoxythiochroman-4-one over the sensor surface.

-

Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the mass of the compound binding to the immobilized protein.

-

Kinetic Analysis: Analyze the sensorgrams to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K₋), which is a measure of binding affinity.

-

Conclusion

While 6-Methoxythiochroman-4-one is currently a molecule with underexplored therapeutic potential, its structural relationship to a class of highly bioactive compounds strongly suggests its promise. This guide provides a scientifically rigorous and actionable framework for its synthesis and, more critically, for the systematic identification and validation of its molecular targets. By employing the integrated, multi-disciplinary approach outlined herein—spanning synthetic chemistry, computational biology, proteomics, genomics, and biophysics—researchers can effectively de-orphan this compound and potentially unveil novel therapeutic avenues for a range of diseases. The journey from a chemical structure to a validated drug target is complex, but with these modern tools and a logical, self-validating workflow, the path forward for 6-Methoxythiochroman-4-one is clear.

References

-

Liaras, K., et al. (2011). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. PubMed. Available at: [Link]

-

Vargas, L. F., et al. (2023). Structure activity relationships of thiochroman-4-one derivatives. ResearchGate. Available at: [Link]

-

Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. ResearchGate. Available at: [Link]

-

Vargas, L. F., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. PMC. Available at: [Link]

-

Khan, M. A., et al. (2023). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PubMed. Available at: [Link]

-

Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. NIH. Available at: [Link]

-

Ammara Riaz, et al. (2023). Target Identification Approaches in Drug Discovery. ResearchGate. Available at: [Link]

-

Sriram, D., et al. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. PMC. Available at: [Link]

-

Xue, B., et al. (2025). Novel target identification towards drug repurposing based on biological activity profiles. PLOS One. Available at: [Link]

-

S. Bondock & M. A. Metwally (2008). Thiochroman-4-ones: synthesis and reactions. ResearchGate. Available at: [Link]

-

Chouchène, D., et al. (2023). (A) Biologically relevant thiochroman, thiochromanone, and chromanone... ResearchGate. Available at: [Link]

-

Sharma, A., et al. (2024). Recent developments in thiochromene chemistry. RSC Publishing. Available at: [Link]

-

Singh, P., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs-biological activities and SAR studies. ResearchGate. Available at: [Link]

-

Bataille, C. J. R., et al. (2015). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. PMC. Available at: [Link]

-

Jida, M., et al. (2018). Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors. MDPI. Available at: [Link]

-

Marugan, J. J., et al. (2010). Evaluation of 2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one analogues as GAA activators. PubMed. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of thiochromanones and thioflavanones. Organic Chemistry Portal. Available at: [Link]

-

Poon, K. C., et al. (2018). Therapeutic 6-thio-deoxyguanosine inhibits telomere elongation in cancer cells by inducing a non-productive stalled telomerase complex. PubMed Central. Available at: [Link]

-

Kamal, A., et al. (2014). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. NIH. Available at: [Link]

-

Vera, W. J., & Banerjee, A. K. (2007). A Convenient Synthesis of 6-Methoxy-4-isopropyl-1-tetralone. ResearchGate. Available at: [Link]

-

Lee, S., et al. (2017). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. PMC. Available at: [Link]

-

Gilbert, L. A., et al. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC. Available at: [Link]

-

Kumar, A., et al. (2023). Identifying novel drug targets with computational precision. ScienceDirect. Available at: [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Available at: [Link]

-

Askin, D. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

-

Boman, A., et al. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. PubMed Central. Available at: [Link]

-

The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 4. Recent developments in thiochromene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00690A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

In Silico Modeling of 6-Methoxythiochroman-4-one Interactions: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 6-Methoxythiochroman-4-one, a heterocyclic compound with potential therapeutic applications. Thiochroman-4-one derivatives have demonstrated a range of biological activities, including antimicrobial and antiparasitic effects. This whitepaper outlines a systematic and scientifically rigorous approach to elucidating the potential molecular interactions of 6-Methoxythiochroman-4-one with relevant biological targets using computational modeling techniques. We will delve into the rationale behind target selection, detailed protocols for molecular docking and molecular dynamics simulations, and the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate the discovery and optimization of novel therapeutic agents.

Introduction: The Therapeutic Potential of Thiochroman-4-ones

The thiochroman-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. These sulfur-containing heterocyclic compounds are structurally related to chromones and have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. Of particular interest is their activity against tropical diseases, with some derivatives showing promising efficacy against parasites like Leishmania and Trypanosoma. The proposed mechanism of action for some of these compounds involves the inhibition of key parasitic enzymes, such as trypanothione reductase

Preliminary cytotoxicity studies of 6-Methoxythiochroman-4-one

An In-Depth Technical Guide to the Preliminary Cytotoxicity Assessment of 6-Methoxythiochroman-4-one

Abstract

The thiochroman-4-one scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting significant anti-proliferative and cytotoxic activities.[1] This technical guide outlines a comprehensive, field-proven framework for conducting preliminary in vitro cytotoxicity studies on a specific, under-investigated derivative: 6-Methoxythiochroman-4-one. We present a structured, multi-phase experimental plan designed for researchers in drug discovery and oncology. This document provides not only detailed, step-by-step protocols for key assays—from initial viability screening using MTT to mechanistic elucidation via apoptosis analysis—but also the scientific rationale underpinning each experimental choice. The objective is to equip researchers with a robust, self-validating system to accurately determine the cytotoxic potential and preliminary mechanism of action of 6-Methoxythiochroman-4-one, thereby enabling informed decisions for further pre-clinical development.

Introduction: The Rationale for Investigating 6-Methoxythiochroman-4-one

Thiochromanones, sulfur-containing bioisosteres of chromanones, have garnered increasing interest due to their diverse biological activities. While not naturally occurring, their structural similarity to chromones allows for rational design modifications to optimize bioactivity.[2] Studies have demonstrated that derivatives of the core thiochromanone structure possess potent anti-leishmanial, antibacterial, and, most relevantly, anti-tumor properties.[1][2][3] For instance, certain halogenated thiochromanone derivatives have shown cytotoxicity against a broad panel of human cancer cell lines, with IC50 values in the low micromolar range.[1] The mechanism of action for these analogs was determined to be the induction of apoptosis, mediated through the activation of the caspase cascade.[1]

The specific substitution at the 6-position of the thiochroman-4-one ring can significantly influence biological activity. The introduction of a methoxy group (-OCH₃) is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn enhance its therapeutic potential. Despite this, a thorough investigation into the cytotoxic properties of 6-Methoxythiochroman-4-one has not been reported in the scientific literature. This guide, therefore, presents a complete workflow to address this knowledge gap, from compound acquisition to detailed mechanistic insights.

Compound Synthesis and Characterization

As no commercial source or specific published synthesis for 6-Methoxythiochroman-4-one is readily available, a proposed synthetic route is outlined below. This method is adapted from established procedures for the synthesis of thiochroman-4-one and its derivatives.[2][4] The fundamental strategy involves a Michael addition of the appropriately substituted thiophenol to an α,β-unsaturated acid, followed by an intramolecular Friedel-Crafts acylation to form the heterocyclic ring system.

Proposed Synthetic Pathway

The proposed two-step synthesis starts from 4-methoxythiophenol and acrylic acid.

Caption: Proposed two-step synthesis of 6-Methoxythiochroman-4-one.

Detailed Synthesis Protocol (Proposed)

-

Step 1: Synthesis of 3-((4-methoxyphenyl)thio)propanoic acid.

-

To a stirred solution of 4-methoxythiophenol (1.0 eq) in a suitable solvent such as toluene, add triethylamine (1.1 eq).

-

Slowly add acrylic acid (1.05 eq) to the mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction, dilute with water, and acidify with HCl (2M) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the intermediate, 3-((4-methoxyphenyl)thio)propanoic acid.

-

-

Step 2: Cyclization to 6-Methoxythiochroman-4-one.

-

Add the dried intermediate from Step 1 to polyphosphoric acid (PPA) at 80-90°C with vigorous stirring.

-

Maintain the temperature and continue stirring for the time determined by TLC monitoring.

-

Pour the hot mixture onto crushed ice, which will cause the product to precipitate.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 6-Methoxythiochroman-4-one.

-

Physicochemical Characterization

Before biological evaluation, the identity and purity of the synthesized 6-Methoxythiochroman-4-one must be unequivocally confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact molecular weight and elemental composition.

-

Purity Analysis: High-performance liquid chromatography (HPLC) to determine the purity of the final compound, which should be >95% for use in biological assays.

A Phased Approach to Cytotoxicity Evaluation

A structured, phased approach is essential for an efficient and comprehensive preliminary cytotoxicity assessment. This ensures that resources are directed effectively, starting with broad screening and progressing to more detailed mechanistic studies only if significant activity is observed.

Caption: Phased experimental workflow for cytotoxicity assessment.

Phase 1: Primary Cytotoxicity Screening

The initial phase aims to determine if 6-Methoxythiochroman-4-one exhibits cytotoxic activity against a broad range of human cancer cell lines and to quantify its potency by determining the half-maximal inhibitory concentration (IC50).

Rationale for Cell Line Selection

For a preliminary screen where the compound's tissue specificity is unknown, using a diverse panel of cell lines is crucial. The NCI-60 Human Tumor Cell Line Screen is an authoritative and well-characterized panel representing nine different types of human cancer: breast, colon, lung, ovarian, prostate, renal, central nervous system, leukemia, and melanoma.[5][6] Utilizing this panel provides a broad overview of the compound's activity spectrum and can reveal potential patterns of sensitivity.

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[7][8] Its principle lies in the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells. This reaction produces insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance after solubilization.

Detailed Protocol: MTT Assay

Materials:

-

6-Methoxythiochroman-4-one (stock solution in DMSO)

-

Selected NCI-60 cell lines

-

Complete cell culture medium (specific to each cell line)

-

96-well flat-bottom sterile plates

-

MTT solution (5 mg/mL in sterile PBS)[7]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multi-channel pipette, CO₂ incubator, microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring viability is >95%.

-

Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of 6-Methoxythiochroman-4-one in complete medium from the DMSO stock. A typical concentration range for initial screening is 0.1 µM to 100 µM.

-

Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no treatment" control.

-

Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or controls.

-

Incubate for a defined period, typically 48 or 72 hours.[8]

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]

-

Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7]

-

-

Data Acquisition:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

-

Data Analysis and Presentation

The raw absorbance data is used to calculate the percentage of cell viability for each concentration relative to the vehicle control. This data is then plotted (Viability % vs. log[Concentration]) to generate a dose-response curve, from which the IC50 value can be determined using non-linear regression analysis.

Table 1: Hypothetical IC50 Data for 6-Methoxythiochroman-4-one across Selected Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | 12.5 |

| A549 | Lung | 25.8 |

| HCT-116 | Colon | 8.2 |

| K-562 | Leukemia | 5.1 |

| UO-31 | Renal | > 100 |

Phase 2: Mechanistic Elucidation - Apoptosis Assays

If Phase 1 reveals significant cytotoxicity (e.g., IC50 < 30 µM in several cell lines), the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents.

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for detecting apoptosis. Its principle relies on two key events:

-

Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can label these early apoptotic cells.

-

Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis, where membrane integrity is lost.

This dual staining allows for the differentiation of four cell populations:

-

Live cells: Annexin V-negative / PI-negative

-

Early apoptotic cells: Annexin V-positive / PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

-

Necrotic cells: Annexin V-negative / PI-positive

Detailed Protocol: Annexin V-FITC/PI Staining

Materials:

-

A sensitive cell line identified from Phase 1 (e.g., HCT-116)

-

6-Methoxythiochroman-4-one

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

-

6-well plates, flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with 6-Methoxythiochroman-4-one at its IC50 and 2x IC50 concentration for a relevant time point (e.g., 24 or 48 hours). Include a vehicle control.

-

-

Cell Harvesting:

-

Collect both the floating cells (in the medium) and the adherent cells (by trypsinization). This is critical as apoptotic cells may detach.

-

Combine the populations and wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI solution according to the manufacturer's protocol.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer immediately. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

-

Collect data for at least 10,000 events per sample.

-

Caspase Activity Assay

Caspases are a family of proteases that are central executioners of apoptosis. Measuring their activity provides further evidence of an apoptotic mechanism. A luminescent assay for caspase-3 and -7, the key effector caspases, is a highly sensitive method. The assay utilizes a proluminescent caspase-3/7 substrate which is cleaved by active caspase-3/7, releasing a substrate for luciferase that generates a luminescent signal proportional to caspase activity.

Caption: Hypothesized apoptotic pathway activated by the compound.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial cytotoxic evaluation of 6-Methoxythiochroman-4-one. By following this phased approach, researchers can efficiently screen for activity, determine potency across a diverse range of cancer types, and gain initial insights into the mechanism of cell death. Positive results from this preliminary study—specifically, low micromolar IC50 values and induction of apoptosis—would establish 6-Methoxythiochroman-4-one as a promising lead compound. Such findings would strongly justify further investigation, including more detailed mechanistic studies (e.g., cell cycle analysis, mitochondrial membrane potential assays), structure-activity relationship (SAR) studies with related analogs, and eventual progression to in vivo efficacy models.

References

- Zhao, Y., Li, C., Suo, H., Wang, Y., Yang, C., Ma, Z., & Liu, Y. (2014). Cytotoxic effect of three novel thiochromanone derivatives on tumor cell in vitro and underlying mechanism. Global Advanced Research Journal of Medicine and Medical Sciences, 3(9), 240-250.

-

Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

- Riss, T. L., & Moravec, R. A. (2004). Use of Multiple Assay Endpoints to Investigate the Effects of Incubation Time, Dose of Toxin, and Plating Density in Cell-Based Cytotoxicity Assays. Assay and Drug Development Technologies, 2(1), 51-62. (This is a representative citation for the principles described, a direct URL is not provided for the specific content but the journal is reputable)

-

XCellR8. (n.d.). Cytotoxicity. Retrieved January 25, 2026, from [Link]

-

Mecha-Nussa, M., Pérez-Silanes, S., & Aldana, I. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2136. [Link]

-

protocols.io. (2023, February 27). MTT (Assay protocol). [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 25, 2026, from [Link]

-

Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-653. [Link]

-

Lipeeva, A. V., & Shakirov, M. M. (2010). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Pharmaceutical Chemistry Journal, 44, 362-365. [Link]

-

ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?[Link]

-

Gholami, A. M., et al. (2013). The Exomes of the NCI-60 Panel: a Genomic Resource for Cancer Biology and Systems Pharmacology. Cancer Research, 73(15), 4777-4789. [Link]

Sources

- 1. download.atlantis-press.com [download.atlantis-press.com]

- 2. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]

- 6. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of 6-Methoxythiochroman-4-one: A Detailed Protocol for Researchers

Introduction: The Significance of the Thiochromanone Scaffold

The thiochroman-4-one motif is a privileged sulfur-containing heterocyclic scaffold of considerable interest in medicinal chemistry and drug development.[1][2] The incorporation of a sulfur atom in place of the oxygen atom found in the analogous chromone structure imparts distinct electronic and lipophilic properties.[1] These modifications can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced membrane permeability and bioavailability.[1] Consequently, thiochroman-4-one derivatives are actively investigated for a wide range of therapeutic applications, including as antimicrobial and anticancer agents.[1] 6-Methoxythiochroman-4-one, the subject of this guide, serves as a crucial intermediate for the synthesis of more complex, biologically active molecules, enabling structure-activity relationship (SAR) studies aimed at optimizing interactions with specific biological targets.[1]

This document provides a comprehensive, field-proven protocol for the synthesis of 6-Methoxythiochroman-4-one. The described methodology is based on a robust and widely applicable two-step sequence: the initial Michael addition of 4-methoxythiophenol to acrylic acid to form the key intermediate, 3-((4-methoxyphenyl)thio)propanoic acid, followed by an intramolecular Friedel-Crafts acylation to yield the target thiochroman-4-one. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the underlying chemical principles and practical insights to ensure successful synthesis.

Synthetic Workflow Overview

The synthesis of 6-Methoxythiochroman-4-one is efficiently achieved in two primary stages. The first step involves the formation of a thioether linkage and a carboxylic acid moiety through a conjugate addition reaction. The subsequent step is a ring-closing reaction under acidic conditions to form the desired heterocyclic ketone.

Sources

The Strategic Role of 6-Methoxythiochroman-4-one in Modern Drug Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary pharmaceutical development, the strategic selection of molecular intermediates is paramount to the efficient and successful synthesis of novel therapeutic agents. Among these crucial building blocks, 6-methoxythiochroman-4-one has emerged as a versatile and valuable scaffold, particularly in the synthesis of selective estrogen receptor modulators (SERMs). This technical guide provides an in-depth exploration of 6-methoxythiochroman-4-one as a key intermediate, offering detailed synthetic protocols, mechanistic insights, and a discussion of its application in the synthesis of high-value pharmaceuticals like Raloxifene.

Introduction: The Significance of the Thiochromanone Core

The thiochroman-4-one heterocyclic system is a sulfur-containing analog of the more commonly known chromanone scaffold. The incorporation of a sulfur atom in the heterocyclic ring imparts unique physicochemical properties to the molecule, influencing its reactivity and biological activity. The 6-methoxy substitution pattern is of particular importance as the methoxy group can be readily converted to a hydroxy group, a key pharmacophoric feature in many drugs that interact with specific biological targets.

The primary application of 6-methoxythiochroman-4-one in drug synthesis lies in its role as a precursor to the benzothiophene core of drugs like Raloxifene.[1][2][3] Raloxifene is a widely prescribed SERM for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[4] The 6-hydroxy group of Raloxifene is crucial for its high-affinity binding to the estrogen receptor.[3] Therefore, the synthesis of 6-methoxythiochroman-4-one represents a critical step in the overall production of this and other related therapeutic agents.

Synthesis of 6-Methoxythiochroman-4-one: A Two-Step Approach

The most common and efficient route for the synthesis of 6-methoxythiochroman-4-one involves a two-step process: the synthesis of the precursor 3-(4-methoxyphenylthio)propanoic acid, followed by an intramolecular Friedel-Crafts acylation to form the cyclic ketone.

Step 1: Synthesis of 3-(4-methoxyphenylthio)propanoic Acid

This initial step involves the nucleophilic addition of 4-methoxythiophenol to an acrylic acid derivative. This reaction is typically carried out under basic conditions.

Caption: Synthesis of the precursor 3-(4-methoxyphenylthio)propanoic acid.

Protocol 1: Synthesis of 3-(4-methoxyphenylthio)propanoic Acid

Materials:

-

4-Methoxythiophenol

-

Acrylic acid

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxythiophenol (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq).

-

Cool the solution in an ice bath.

-

Slowly add acrylic acid (1.05 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture with hydrochloric acid to a pH of approximately 2.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude 3-(4-methoxyphenylthio)propanoic acid, which can often be used in the next step without further purification.

Expected Yield: 85-95%

Step 2: Intramolecular Friedel-Crafts Acylation for Cyclization

The second and final step is the cyclization of 3-(4-methoxyphenylthio)propanoic acid to form 6-methoxythiochroman-4-one. This is achieved through an intramolecular Friedel-Crafts acylation, a powerful reaction for forming cyclic ketones.[5] Polyphosphoric acid (PPA) is a commonly used and effective reagent for this transformation, acting as both a catalyst and a dehydrating agent.[6][7]

Caption: Cyclization to 6-methoxythiochroman-4-one via Friedel-Crafts acylation.

Protocol 2: Synthesis of 6-Methoxythiochroman-4-one

Materials:

-

3-(4-methoxyphenylthio)propanoic acid

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, charge 3-(4-methoxyphenylthio)propanoic acid (1.0 eq) and add dichloromethane to dissolve the solid.

-

Add polyphosphoric acid (excess) to the solution.

-

Heat the mixture to the boiling point of dichloromethane (around 40°C) to distill off the solvent.

-

Increase the temperature of the reaction mixture to 100°C and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated sodium bicarbonate solution.

-

Stir the resulting mixture for 2 hours at room temperature.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain pure 6-methoxythiochroman-4-one.[8]

Expected Yield: Approximately 81%.[8][9]

Characterization of 6-Methoxythiochroman-4-one

The identity and purity of the synthesized 6-methoxythiochroman-4-one should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm. Methylene protons adjacent to the sulfur and carbonyl groups as triplets around δ 3.0-3.5 ppm. A singlet for the methoxy group protons around δ 3.8 ppm. |

| ¹³C NMR | A carbonyl carbon signal around δ 190-200 ppm. Aromatic carbon signals between δ 110-160 ppm. Methylene carbon signals in the aliphatic region. A methoxy carbon signal around δ 55 ppm. |

| IR Spectroscopy | A strong carbonyl (C=O) stretching vibration around 1680 cm⁻¹. C-O stretching for the methoxy group. Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 6-methoxythiochroman-4-one (C₁₀H₁₀O₂S, MW: 194.25 g/mol ). |

Application in the Synthesis of Raloxifene Analogs

6-Methoxythiochroman-4-one serves as a key building block for the synthesis of the benzothiophene core of Raloxifene and its analogs. The general synthetic strategy involves the conversion of the thiochromanone into a 2-aryl-6-methoxybenzothiophene derivative, followed by further functionalization.

A critical step in the synthesis of Raloxifene is the demethylation of the methoxy groups to reveal the free hydroxyl groups, which are essential for the drug's biological activity.[4] This demethylation can be achieved using various reagents, such as aluminum chloride in the presence of a soft nucleophile like ethanethiol.[4]

Caption: Generalized synthetic pathway from 6-methoxythiochroman-4-one to Raloxifene.

The synthesis of the core 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene can be accomplished through a multi-step sequence starting from 6-methoxythiochroman-4-one. One approach involves a Grignard reaction at the carbonyl group, followed by dehydration and rearrangement.[10][11]

Conclusion and Future Perspectives

6-Methoxythiochroman-4-one is a strategically important intermediate in the synthesis of high-value pharmaceuticals, most notably the selective estrogen receptor modulator Raloxifene. The synthetic protocols outlined in this guide provide a reliable and efficient pathway to this key building block. The versatility of the thiochromanone core and the reactivity of the methoxy group offer numerous possibilities for the synthesis of a wide range of Raloxifene analogs and other novel therapeutic agents.[2] As the demand for more selective and potent drugs continues to grow, the importance of well-characterized and readily accessible intermediates like 6-methoxythiochroman-4-one will undoubtedly increase, making it a continued focus of research and development in the pharmaceutical industry.

References

-

Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. J Med Chem. 1999 Nov 4;42(22):4473-83. doi: 10.1021/jm990234n. PMID: 10579820. Available from: [Link]

-

One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules. 2021 Dec 16;26(24):7598. doi: 10.3390/molecules26247598. PMID: 34946680; PMCID: PMC8707119. Available from: [Link]

- O-demethylating process of methoxy substituted morphinan-6-one derivatives. Google Patents. WO2015155181A1.

- Process for the synthesis of benzo[b]thiophenes. Google Patents. US5569772A.

-

6'-Methoxy Raloxifene-analog enhances mouse bone properties with reduced estrogen receptor binding. Bone Rep. 2020 Jan 17;12:100246. doi: 10.1016/j.bonr.2020.100246. PMID: 32016137; PMCID: PMC6992940. Available from: [Link]

-

Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Med Chem Lett. 2014 Apr 10;5(4):414-8. doi: 10.1021/ml400078k. PMID: 24900868; PMCID: PMC4027732. Available from: [Link]

-

Biochemistry and Occurrence of O-Demethylation in Plant Metabolism. Front Plant Sci. 2012; 3: 20. Published online 2012 Feb 21. doi: 10.3389/fpls.2012.00020. PMCID: PMC3284000. Available from: [Link]

- Process for the synthesis of benzo[b]thiophenes. Google Patents. EP0859770B1.

-

One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. ResearchGate. Available from: [Link]

-

(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. Available from: [Link]

-

Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. Available from: [Link]

-

N-Demethylation of Alkaloids. ResearchGate. Available from: [Link]

-

Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. ResearchGate. Available from: [Link]

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules. 2023 Jan; 28(2): 769. Published online 2023 Jan 12. doi: 10.3390/molecules28020769. PMCID: PMC9865063. Available from: [Link]

-

AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

Polyphosphoric Acid in Organic Synthesis. ResearchGate. Available from: [Link]

-

One-Pot Synthesis of Thiochromone and It's Derivatives. Preprints.org. Available from: [Link]

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. Available from: [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals (Basel). 2024 Feb; 17(2): 238. Published online 2024 Feb 17. doi: 10.3390/ph17020238. PMCID: PMC10892019. Available from: [Link]

-

Demethylation. Wikipedia. Available from: [Link]

-

Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. RSC Adv. 2022; 12(31): 20088–20096. Published online 2022 Jul 11. doi: 10.1039/d2ra03562f. PMCID: PMC9275171. Available from: [Link]

-

ADVANCES IN N- and O-DEMETHYLATION OF OPIATES. Available from: [Link]

-

Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. Available from: [Link]

-

Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. Eur J Med Chem. 2012 May;51:1-17. doi: 10.1016/j.ejmech.2012.02.021. Epub 2012 Feb 21. PMID: 22405286. Available from: [Link]

-

Polyphosphoric Acid in Organic Synthesis. International Journal of Chemistry. Available from: [Link]

-

Synthesis of propanoic acid- Dr. Tania CS. YouTube. Available from: [Link]

-

Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Organic Chemistry: An Indian Journal. Available from: [Link]

-

H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. ResearchGate. Available from: [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available from: [Link]

Sources

- 1. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6'-Methoxy Raloxifene-analog enhances mouse bone properties with reduced estrogen receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tsijournals.com [tsijournals.com]

- 5. ccsenet.org [ccsenet.org]

- 6. researchgate.net [researchgate.net]

- 7. Polyphosphoric Acid in Organic Synthesis | Mendoza | International Journal of Chemistry | CCSE [ccsenet.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]

- 11. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]

Application Notes and Protocols for Cell-Based Assays Using 6-Methoxythiochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 6-Methoxythiochroman-4-one

6-Methoxythiochroman-4-one is a heterocyclic compound belonging to the thiochromanone family. Structurally, it is an analog of naphthoquinones.[1] This class of compounds is of significant interest in biomedical research due to its diverse biological activities. The primary mechanism of action for many thiochromanones and related compounds involves the modulation of cellular stress response pathways, making them valuable tools for studying cytoprotective mechanisms.

The core focus of these application notes is the role of 6-Methoxythiochroman-4-one as an activator of the Keap1-Nrf2 signaling pathway . This pathway is a master regulator of cellular defense against oxidative and electrophilic stress.[2][3] Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[4] When cells are exposed to stressors, this interaction is disrupted, allowing Nrf2 to move into the nucleus.[4][5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating the transcription of a wide array of protective enzymes and proteins.[2]

These protocols will provide a comprehensive guide to utilizing 6-Methoxythiochroman-4-one to study the Nrf2 pathway in a cell-based context.

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular homeostasis. Its activation leads to the expression of genes that protect the cell from damage.[2] The diagram below illustrates the canonical mechanism of Nrf2 activation.

Caption: The Keap1-Nrf2 signaling pathway and its activation by cellular stressors.

Preliminary Protocol: Determining Optimal Concentration via Cytotoxicity Assay

Rationale: Before investigating the specific effects of 6-Methoxythiochroman-4-one on the Nrf2 pathway, it is crucial to determine the concentration range that is non-toxic to the cells. High concentrations of any compound can lead to off-target effects and cell death, which would confound the results of subsequent assays.[6] A standard MTT or similar viability assay is recommended.[7]

Materials:

-

Cell line of interest (e.g., HepG2, A549)

-

Complete culture medium

-

96-well cell culture plates[8]

-

6-Methoxythiochroman-4-one

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of complete medium and incubate overnight.[9]

-

Compound Preparation: Prepare a 2-fold serial dilution of 6-Methoxythiochroman-4-one in culture medium.[9] It is advisable to start with a broad range of concentrations (e.g., 100 µM to 0.1 µM).[9]

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells (vehicle control).[8]

-

Incubation: Incubate the plate for 24-48 hours, depending on the typical length of your planned functional assays.

-

MTT Assay:

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the log of the compound concentration to determine the TC50 (toxic concentration 50%). For subsequent Nrf2 activation assays, use concentrations well below the TC50 value.

Application Note 1: Quantifying Nrf2-ARE Pathway Activation with a Luciferase Reporter Assay

Principle: This assay provides a quantitative measure of Nrf2 transcriptional activity. It utilizes a reporter vector where the firefly luciferase gene is under the control of multiple copies of the Antioxidant Response Element (ARE).[10] When Nrf2 is activated by 6-Methoxythiochroman-4-one and binds to the ARE, it drives the expression of luciferase. The resulting light output is directly proportional to Nrf2 activity.[11] A co-transfected vector with a constitutively expressed Renilla luciferase is used to normalize for transfection efficiency and cell number.[10]

Caption: Workflow for the Nrf2-ARE Luciferase Reporter Assay.

Protocol:

-

Cell Seeding and Transfection:

-

One day before transfection, seed a suitable cell line (e.g., HepG2) into a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay.[12]

-

Transfect the cells with the ARE-luciferase reporter vector and the Renilla control vector using a suitable transfection reagent according to the manufacturer's protocol.[12]

-

-

Compound Treatment:

-

The following day, remove the transfection medium and replace it with fresh medium containing various non-toxic concentrations of 6-Methoxythiochroman-4-one (as determined by the cytotoxicity assay).

-

Include a known Nrf2 activator (e.g., sulforaphane) as a positive control and a vehicle-only (e.g., DMSO) as a negative control.

-

-

Incubation: Incubate the cells for 16-24 hours at 37°C.[12]

-

Luciferase Assay:

-

Perform a dual-luciferase assay using a commercial kit (e.g., Promega Dual-Glo®).[12] This typically involves adding the luciferase substrate and measuring the firefly luminescence, followed by adding a second reagent to quench the firefly signal and activate the Renilla luciferase for the second reading.[13]

-

-

Data Interpretation:

-

For each well, divide the firefly luciferase reading by the Renilla luciferase reading to get a normalized value.

-

Express the data as "Fold Induction" by dividing the normalized value of the treated samples by the normalized value of the vehicle control.

-

Expected Data:

| Treatment | Concentration (µM) | Normalized Luciferase Activity (RLU) | Fold Induction (vs. Vehicle) |

| Vehicle (DMSO) | 0.1% | 1500 | 1.0 |

| 6-Methoxythiochroman-4-one | 1 | 4500 | 3.0 |

| 6-Methoxythiochroman-4-one | 5 | 12000 | 8.0 |

| 6-Methoxythiochroman-4-one | 10 | 22500 | 15.0 |

| Positive Control (Sulforaphane) | 10 | 18000 | 12.0 |

Application Note 2: Visualizing Nrf2 Nuclear Translocation by Immunofluorescence

Principle: A key event in Nrf2 pathway activation is the translocation of the Nrf2 protein from the cytoplasm to the nucleus.[14] This can be visualized directly using immunofluorescence microscopy. Cells are treated with 6-Methoxythiochroman-4-one, then fixed, permeabilized, and stained with an antibody specific for Nrf2.[15] A fluorescently labeled secondary antibody allows for visualization, and a nuclear counterstain (like DAPI) is used to identify the nucleus.[15] An increase in the co-localization of the Nrf2 signal and the nuclear stain indicates activation of the pathway.[16]

Protocol:

-

Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with the desired concentration of 6-Methoxythiochroman-4-one for a predetermined time (e.g., 2-4 hours). Include vehicle-treated cells as a negative control.

-

Fixation and Permeabilization:

-

Blocking and Staining:

-

Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% goat serum and 1% BSA) for 1 hour.

-

Incubate with a primary antibody against Nrf2 overnight at 4°C.[15]

-

Wash three times with PBS.

-

Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.[15]

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.[15]

-

Image the cells using a fluorescence or confocal microscope.

-

Data Interpretation:

-

Qualitative: In untreated cells, the Nrf2 signal (green) should be diffuse and primarily located in the cytoplasm. In cells treated with 6-Methoxythiochroman-4-one, the green signal should become more concentrated within the DAPI-stained nucleus (blue).

-

Quantitative: Image analysis software can be used to measure the fluorescence intensity of Nrf2 in the nucleus versus the cytoplasm. The ratio of nuclear to cytoplasmic fluorescence can be calculated for multiple cells to provide a quantitative measure of translocation.

References

-

BPS Bioscience. (n.d.). ARE Reporter Kit (Nrf2 Antioxidant Pathway). BPS Bioscience. [Link]

-

BPS Bioscience. (n.d.). ARE Reporter Kit Nrf2 Antioxidant Pathway Data Sheet. BPS Bioscience. [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

-

Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo. [Link]

-

Gómez-Pérez, C., et al. (2021). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PLoS ONE. [Link]

-

Indigo Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay? Indigo Biosciences. [Link]

-

Kensler, T. (2015). Keap1-Nrf2 signaling: adaptive responses to exogenous and endogenous stress. YouTube. [Link]

-

Li, W., et al. (2021). Co-immunofluorescence of MRPL12 and Nrf2 in HK2 Cells. Bio-protocol. [Link]

-

MDPI. (n.d.). Keap1/Nrf2 Signaling Pathway. MDPI. [Link]

-

Raghunath, A., et al. (2018). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

-

Saha, S., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences. [Link]

-

Singh, A. (2018). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]

-

Taguchi, K., & Yamamoto, M. (2017). The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer. Frontiers in Immunology. [Link]

-

Tian, Y., et al. (2019). Detection of NRF2 nuclear translocation by immunofluorescence. Bio-protocol. [Link]

-

Wang, Y., et al. (2019). Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors. ACS Chemical Neuroscience. [Link]

-

Wu, K. C., et al. (2022). Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer. Oncology Reports. [Link]

-

Zhang, H., et al. (2023). Drosophila Keap1 Proteins Assemble Nuclear Condensates in Response to Oxidative Stress. International Journal of Molecular Sciences. [Link]

Sources

- 1. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 3. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. dojindo.com [dojindo.com]

- 7. scielo.br [scielo.br]

- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 9. bitesizebio.com [bitesizebio.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. indigobiosciences.com [indigobiosciences.com]